molecular formula C8H10N2O B12860684 2-(Ethylamino)-2-(furan-2-yl)acetonitrile

2-(Ethylamino)-2-(furan-2-yl)acetonitrile

Cat. No.: B12860684
M. Wt: 150.18 g/mol
InChI Key: IUKRZTIFMSHVNV-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-(furan-2-yl)acetonitrile is an organic compound that features both an ethylamino group and a furan ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-(furan-2-yl)acetonitrile typically involves the reaction of furan-2-carbaldehyde with ethylamine in the presence of a cyanide source. The reaction conditions may vary, but common methods include:

    Stirring at room temperature: This method is often used for simple and straightforward synthesis.

    Heating under reflux: This can increase the reaction rate and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch reactors: For controlled synthesis and high purity.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-(furan-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Investigated for potential pharmacological activities.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-(furan-2-yl)acetonitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-2-(furan-2-yl)acetonitrile
  • 2-(Ethylamino)-2-(thiophen-2-yl)acetonitrile

Comparison

2-(Ethylamino)-2-(furan-2-yl)acetonitrile is unique due to the presence of both an ethylamino group and a furan ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(ethylamino)-2-(furan-2-yl)acetonitrile

InChI

InChI=1S/C8H10N2O/c1-2-10-7(6-9)8-4-3-5-11-8/h3-5,7,10H,2H2,1H3

InChI Key

IUKRZTIFMSHVNV-UHFFFAOYSA-N

Canonical SMILES

CCNC(C#N)C1=CC=CO1

Origin of Product

United States

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